
Propanoic acid, 2-bromo-3-methoxy-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 2-bromo-3-methoxy-, ethyl ester is an organic compound with the molecular formula C6H11BrO3. It is a derivative of propanoic acid, where the hydrogen atoms at the second and third positions are substituted with a bromine atom and a methoxy group, respectively. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-bromo-3-methoxy-, ethyl ester typically involves the esterification of 2-bromo-3-methoxypropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-bromo-3-methoxy-, ethyl ester can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as 2-hydroxy-3-methoxypropanoic acid ethyl ester or 2-cyano-3-methoxypropanoic acid ethyl ester can be formed.
Oxidation: 2-bromo-3-oxopropanoic acid ethyl ester.
Reduction: 2-bromo-3-methoxypropanol.
Scientific Research Applications
Propanoic acid, 2-bromo-3-methoxy-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of propanoic acid, 2-bromo-3-methoxy-, ethyl ester involves its interaction with nucleophiles, oxidizing agents, or reducing agents, leading to the formation of various products. The bromine atom and methoxy group play crucial roles in determining the reactivity and selectivity of the compound in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-bromo-, ethyl ester: Similar structure but lacks the methoxy group.
Propanoic acid, 3-bromo-, ethyl ester: Similar structure but the bromine atom is at the third position instead of the second.
Propanoic acid, 2-methoxy-, ethyl ester: Similar structure but lacks the bromine atom.
Uniqueness
Propanoic acid, 2-bromo-3-methoxy-, ethyl ester is unique due to the presence of both bromine and methoxy groups, which impart distinct chemical properties and reactivity. This combination allows for a wider range of chemical transformations compared to its similar compounds.
Properties
CAS No. |
89599-52-0 |
|---|---|
Molecular Formula |
C6H11BrO3 |
Molecular Weight |
211.05 g/mol |
IUPAC Name |
ethyl 2-bromo-3-methoxypropanoate |
InChI |
InChI=1S/C6H11BrO3/c1-3-10-6(8)5(7)4-9-2/h5H,3-4H2,1-2H3 |
InChI Key |
CTCWJSCFYFYDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(COC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


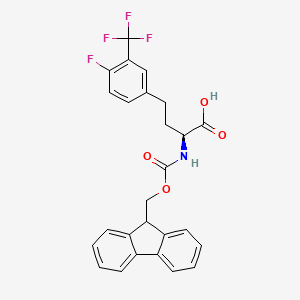
![12-Bromo-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B12286043.png)

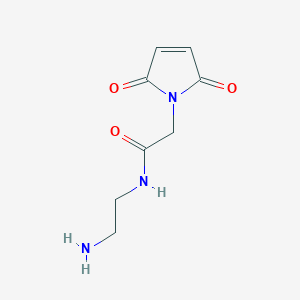
![5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B12286069.png)
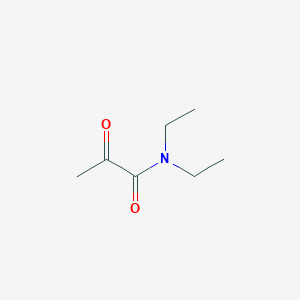
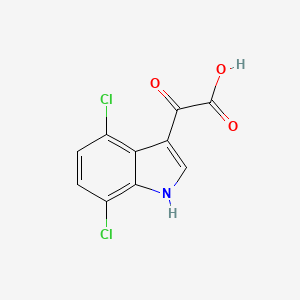
![[1-(Benzenesulfonyl)-2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl]boronic acid](/img/structure/B12286090.png)
![N-[2-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)piperidin-1-yl]ethyl]-4-fluorobenzamide;phosphoric acid](/img/structure/B12286094.png)
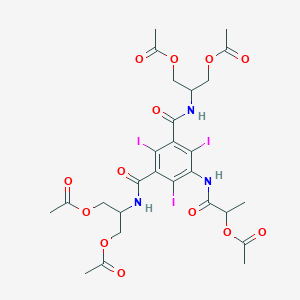
![Tert-butyl 5-hydroxy-5-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12286103.png)
![Hydroxylamine,O-[(5-methyl-2-pyrazinyl)methyl]-](/img/structure/B12286105.png)
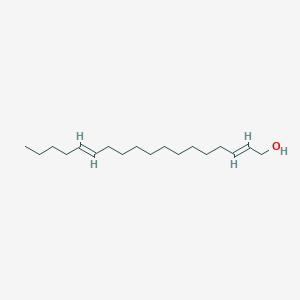
![Tert-butyl 5-(1-aminoethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B12286111.png)
